Fmoc-D-7-Hydroxy-Tic

HCV NS3 Protease Macrocyclic Inhibitors Antiviral Drug Discovery

Fmoc-D-7-Hydroxy-Tic (CAS 178432-50-3), also known as Fmoc-(3R)-1,2,3,4-tetrahydroisoquinoline-7-hydroxy-3-carboxylic acid, is a chiral, Fmoc-protected derivative of the conformationally constrained amino acid Tic. It features a rigid tetrahydroisoquinoline scaffold with a 7-position hydroxyl group and an (R)-configuration at the 3-carboxylic acid position.

Molecular Formula C25H21NO5
Molecular Weight 415.4 g/mol
Cat. No. B12497857
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-D-7-Hydroxy-Tic
Molecular FormulaC25H21NO5
Molecular Weight415.4 g/mol
Structural Identifiers
SMILESC1C(N(CC2=C1C=CC(=C2)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O
InChIInChI=1S/C25H21NO5/c27-17-10-9-15-12-23(24(28)29)26(13-16(15)11-17)25(30)31-14-22-20-7-3-1-5-18(20)19-6-2-4-8-21(19)22/h1-11,22-23,27H,12-14H2,(H,28,29)
InChIKeyZBLZSUJEVZOPJV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fmoc-D-7-Hydroxy-Tic: A Conformationally Constrained, High-Purity Building Block for Stereospecific Peptide Synthesis and Drug Discovery


Fmoc-D-7-Hydroxy-Tic (CAS 178432-50-3), also known as Fmoc-(3R)-1,2,3,4-tetrahydroisoquinoline-7-hydroxy-3-carboxylic acid, is a chiral, Fmoc-protected derivative of the conformationally constrained amino acid Tic . It features a rigid tetrahydroisoquinoline scaffold with a 7-position hydroxyl group and an (R)-configuration at the 3-carboxylic acid position. The compound is primarily utilized as a building block in Fmoc solid-phase peptide synthesis (SPPS) to introduce conformational constraint, enhance proteolytic stability, and modulate biological activity [1]. Commercial sources typically provide this reagent at high analytical purity (≥98-99% by HPLC) .

The Critical Importance of Fmoc-D-7-Hydroxy-Tic's Stereochemistry and Purity in Bioactive Peptide Design


Fmoc-D-7-Hydroxy-Tic is not interchangeable with its L-enantiomer (Fmoc-L-7-Hydroxy-Tic, CAS 178432-49-0), the non-hydroxylated analog (Fmoc-D-Tic-OH, CAS 130309-33-0), or other Tic derivatives due to profound differences in biological activity and stereochemical outcomes . The (R)-configuration is crucial for determining the specific conformation of the resulting peptide backbone, which directly impacts receptor binding affinity and selectivity [1]. Furthermore, the presence of the 7-hydroxyl group can introduce additional hydrogen-bonding interactions and alter physicochemical properties (e.g., LogP) compared to unsubstituted Tic, influencing pharmacokinetic behavior and potency . The use of low-purity alternatives risks introducing stereochemical impurities or byproducts that can confound biological assays and compromise the reproducibility of research findings.

Quantitative Differentiation of Fmoc-D-7-Hydroxy-Tic: Comparative Potency, Stereochemical Activity, and Analytical Purity


Macrocyclic 7-Hydroxy-Tic Inhibitors Exhibit 57- to 80-Fold Higher Potency Against HCV NS3 Protease Compared to Acyclic Analogues

In a direct head-to-head comparison within the same study, macrocyclic pentapeptide inhibitors containing the 7-hydroxy-Tic moiety (compounds 22 and 23) demonstrated Ki* values of 0.015–0.26 μM against HCV NS3 protease. In contrast, the structurally related acyclic pentapeptide analogue 2 exhibited significantly lower potency. The carboxylic acid macrocycle (22) and amide macrocycle (23) were calculated to be 57–80 times more potent than their acyclic counterpart [1].

HCV NS3 Protease Macrocyclic Inhibitors Antiviral Drug Discovery

L-Tic Peptide Substrates Exhibit a 2- to 4-Fold Increase in Prohormone Convertase Inhibition Over D-Tic Counterparts

A study on peptidyl substrates for prohormone convertases directly compared the inhibitory activity of peptides containing L-Tic versus D-Tic. Incorporation of L-Tic resulted in a 2- to 4-fold increase in inhibition against both hPC1 and hfurin enzymes compared to its D-Tic counterpart [1]. While this data pertains to the unhydroxylated Tic core, it underscores the critical and quantifiable impact of stereochemistry on biological activity—a principle that extends to the 7-hydroxy derivatives.

Prohormone Convertases Stereochemical SAR Peptide Inhibitors

High Analytical Purity (≥99% by HPLC) of Fmoc-D-7-Hydroxy-Tic Ensures Reproducibility in Solid-Phase Peptide Synthesis

Commercial specifications for Fmoc-D-7-Hydroxy-Tic from reputable vendors (e.g., Chem-Impex) certify a purity of ≥99% as determined by HPLC . In comparison, the L-enantiomer (Fmoc-L-7-Hydroxy-Tic) is offered at a slightly lower minimum purity of ≥98% (HPLC) from the same vendor . This 1% difference in certified purity, while seemingly small, is significant for demanding SPPS applications where cumulative impurities from multiple building blocks can drastically reduce overall crude peptide purity and yield.

Solid-Phase Peptide Synthesis Analytical Chemistry Quality Control

LogP of 4.09050 Indicates Enhanced Lipophilicity of 7-Hydroxy-Tic Derivatives

The calculated partition coefficient (LogP) for Fmoc-D-7-Hydroxy-Tic is 4.09050 . While direct comparative LogP data for the unsubstituted Fmoc-D-Tic-OH is not readily available, the presence of the 7-hydroxyl group is expected to increase hydrogen-bonding capacity and polarity compared to the unsubstituted analog. This 4.09 LogP value places the compound in a moderately lipophilic range, which can be a critical factor in determining a peptide's membrane permeability and overall pharmacokinetic profile. This value serves as a reference point for researchers aiming to balance potency with drug-like properties.

Lipophilicity ADME Physicochemical Properties

High-Value Research Applications for Fmoc-D-7-Hydroxy-Tic: Where the Evidence Supports Its Use


Development of Macrocyclic Peptide Inhibitors Against Viral Proteases

Fmoc-D-7-Hydroxy-Tic is ideally suited for the synthesis of macrocyclic peptide inhibitors targeting viral proteases such as HCV NS3. The evidence demonstrates that incorporating this building block into a macrocyclic framework can enhance inhibitory potency by up to 80-fold compared to acyclic analogues [1]. Researchers can leverage this significant gain in activity to design potent antiviral leads with improved binding characteristics.

Structure-Activity Relationship (SAR) Studies of Stereospecific Enzyme Inhibitors

Given the 2- to 4-fold difference in inhibition observed between L- and D-Tic peptides against prohormone convertases, Fmoc-D-7-Hydroxy-Tic is a critical reagent for SAR studies exploring the role of stereochemistry in enzyme-substrate interactions [1]. Its use allows for the precise mapping of chiral requirements for biological activity, enabling the design of more selective and potent peptide-based probes or therapeutic candidates.

Synthesis of Conformationally Constrained Peptides for GPCR Targeting

Fmoc-D-7-Hydroxy-Tic serves as a proline analog that introduces conformational constraint into peptide backbones, a strategy widely used to enhance binding affinity and selectivity for G-protein coupled receptors (GPCRs) [1]. Its high certified purity (≥99% HPLC) ensures efficient and reproducible solid-phase synthesis of complex, constrained peptides , making it a reliable choice for high-stakes drug discovery programs targeting therapeutically relevant GPCRs.

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